molecular formula C12H10BrNO B8797144 5-Bromo-2-phenoxyaniline CAS No. 56966-45-1

5-Bromo-2-phenoxyaniline

Cat. No. B8797144
CAS RN: 56966-45-1
M. Wt: 264.12 g/mol
InChI Key: PBWVVCKGEVIALS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-phenoxyaniline is a useful research compound. Its molecular formula is C12H10BrNO and its molecular weight is 264.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-phenoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-phenoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

56966-45-1

Product Name

5-Bromo-2-phenoxyaniline

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

5-bromo-2-phenoxyaniline

InChI

InChI=1S/C12H10BrNO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H,14H2

InChI Key

PBWVVCKGEVIALS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Iron powder (3 g, 53.4 mmol) and acetic acid (10 mL) were added to a stirred suspension of 4-bromo-2-nitro-1-phenoxybenzene (3.1 g, 9.5 mmol) in water (25 mL) of 60° C. The reaction mixture was heated to 80° C. and stirred for 30 min. After cooling to room temperature the reaction mixture was filtered and extracted with toluene. The toluene solution was washed with water (3×) and brine, dried (Na2SO4) and evaporated to give the crude compound (2.3 g, 87%). Data: (m/z)=264+266 (M+H)+.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One
Yield
87%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The product from Example 124a (6.6 g, 22.5 mmol) was reduced with SnCl2 following the procedure from Example 1f giving the title compound as a brown oil (5.9 g, 100%).
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

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